Structural Differentiation from Closest Kanzonol Analogs (C and E) via Prenylation Pattern
Kanzonol D possesses a distinct mono-prenyl group at the C-3' position of the B-ring. This structural arrangement differentiates it from Kanzonol C, which is a di-prenylated chalcone , and Kanzonol E, a structural isomer also reported from Glycyrrhiza eurycarpa [1]. This specific substitution pattern is the primary quantifiable differentiator and is hypothesized to dictate its unique target engagement profile relative to its analogs.
| Evidence Dimension | Prenylation Pattern |
|---|---|
| Target Compound Data | Mono-prenylated flavone (C-3' substitution) |
| Comparator Or Baseline | Kanzonol C (di-prenylated chalcone); Kanzonol E (isomeric flavone) |
| Quantified Difference | Structural difference in number and position of prenyl groups; no direct comparative bioactivity data available. |
| Conditions | Structural analysis based on isolation and characterization studies. |
Why This Matters
This structural uniqueness is the primary justification for selecting Kanzonol D over other kanzonols in structure-activity relationship (SAR) studies of licorice flavonoids.
- [1] Fukai, T., Nishizawa, J., & Nomura, T. (1994). Five isoprenoid-substituted flavonoids from Glycyrrhiza eurycarpa. Phytochemistry, 35(2), 515-519. View Source
